(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-10-13-15(20-21(2)16(13)19-17(11)23)18-14(22)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,23)(H,18,20,22)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKJMUTXSZVMHQ-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)/C=C\C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazolopyridine core, followed by the introduction of the phenylacrylamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows for interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its structure allows for the design of polymers, coatings, and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and molecular targets depend on the context in which the compound is used. For example, in medicinal applications, it may inhibit a specific enzyme involved in disease progression, while in materials science, it may interact with other molecules to form stable structures.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Core Heterocycles : The target compound’s pyrazolo[3,4-b]pyridine core differs from imidazo[1,2-a]pyridine () and pyrazolo[1,5-a]pyrimidine () in ring size and electronic properties, affecting binding selectivity .
- Substituent Effects: The 3-phenylacrylamide group in the target compound contrasts with cyano () or nitro/ester groups (), altering solubility and hydrogen-bonding capacity .
- Stereochemistry: The Z-configuration acrylamide may enhance target affinity compared to E-isomers or non-stereospecific analogs .
Key Findings:
- Synthetic Efficiency : The target compound’s synthesis in ionic liquids ([bmim][BF₄]) may offer higher yields compared to traditional diazonium coupling () .
- Solubility: The acrylamide group improves aqueous solubility relative to nitrophenyl/cyano analogs (), critical for bioavailability .
Computational Similarity Analysis
- Molecular Fingerprints : Morgan fingerprints (radius=2) and Tanimoto coefficients quantify similarity between the target compound and kinase inhibitors (e.g., gefitinib: Tanimoto >0.7 suggests comparable pharmacophores) .
- Hydrogen-Bonding Networks: Graph set analysis () predicts stronger intermolecular interactions for the target compound’s amide group vs. ester/cyano analogs .
Biological Activity
(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide is a compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. This class is recognized for its diverse biological activities and potential therapeutic applications. The compound's structural complexity allows it to interact with various biological systems, making it a subject of significant interest in medicinal chemistry.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 302.34 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core that contributes to its biological activity through interactions with specific molecular targets such as enzymes and receptors.
The biological activity of this compound primarily involves its role as an inhibitor or modulator in various biochemical pathways. Research indicates that compounds in this class can affect enzyme activities and receptor functions through competitive inhibition or allosteric modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on neurotransmitter receptors or other signaling pathways.
Biological Activities
The compound exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
Recent research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in cancer therapy. For instance, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms including the inhibition of tyrosine kinases.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Neuropharmacological Effects
Research indicates that this compound may exhibit anxiolytic and analgesic effects. Pyrazolo[3,4-b]pyridine derivatives have been studied for their interaction with GABA receptors and their potential use in treating anxiety disorders.
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Study on Anticancer Activity : A study published in Nature Reviews demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation .
- Antimicrobial Evaluation : Research conducted by Journal of Medicinal Chemistry showed that derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
- Neuropharmacological Study : A study reported in Pharmacology Biochemistry and Behavior indicated that certain derivatives reduced anxiety-like behavior in animal models by enhancing GABAergic transmission .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
